
MI-136
概要
説明
MI-136は、メニンと混合系統白血病(MLL)タンパク質間の相互作用を特異的に標的とする低分子阻害剤です。この相互作用は、さまざまな白血病に関連するMLL融合タンパク質の癌遺伝子活性にとって重要です。 This compoundはこのタンパク質-タンパク質相互作用を阻害することで、白血病細胞やその他の癌細胞の増殖を阻害する可能性を示しています .
科学的研究の応用
Therapeutic Applications
1. Hematological Malignancies
MI-136 has shown promising results in the treatment of MLL-rearranged leukemias. In vitro studies demonstrated that this compound effectively inhibits the menin-MLL interaction at sub-micromolar concentrations, leading to significant reductions in leukemic cell proliferation. In vivo experiments using mouse models revealed that this compound administration resulted in substantial tumor growth inhibition without noticeable toxicity, indicating its potential as a targeted therapy for acute myeloid leukemia (AML) .
2. Endometrial Cancer
Recent studies have identified this compound as a potential therapeutic agent for endometrial cancer. In organoid-based drug screening, this compound was found to downregulate the hypoxia-inducible factor (HIF) pathway, which is often overactive in various cancers including endometrial carcinoma. The inhibition of HIF signaling correlated with reduced growth of tumor organoids derived from patient samples. This novel mechanism distinguishes this compound's action from other treatments used for different cancer types .
Efficacy in Preclinical Models
The efficacy of this compound has been evaluated through various preclinical models:
Case Studies
Case Study 1: Acute Myeloid Leukemia
In a study involving MLL-rearranged leukemia cells, treatment with this compound led to a marked decrease in cell viability and proliferation rates. The compound’s ability to inhibit the menin-MLL interaction was confirmed through co-immunoprecipitation assays, showcasing its mechanism of action at the molecular level .
Case Study 2: Endometrial Cancer
In another investigation focusing on endometrial cancer, this compound was tested on organoids representing patient-derived tumors. The results indicated that this compound not only inhibited growth but also altered gene expression profiles associated with tumor progression, particularly affecting pathways linked to hypoxia and cellular metabolism .
生化学分析
Biochemical Properties
“MI-136” interacts with the menin-MLL complex, blocking MLL recruitment predominantly at the level of the menin-MLL interaction . This interaction is crucial for the oncogenic transformation of mixed-lineage leukemia (MLL), leading to acute leukemia .
Cellular Effects
“this compound” has been shown to block AR signaling, inhibiting the growth of castration-resistant tumors in mice . It also inhibits endometrial tumor growth in vitro and in orthotopic models in vivo .
Molecular Mechanism
The molecular mechanism of “this compound” involves the inhibition of the high-affinity relationship between menin and mixed-lineage leukemia 1 (MLL1 and KMT2A), which is an effective treatment for MLL-rearranged (MLL-r) leukemia in vitro and in vivo .
Dosage Effects in Animal Models
At a dosage of 40 mg/kg, “this compound” has been shown to block AR signaling, inhibiting the growth of castration-resistant tumors in mice
準備方法
合成経路と反応条件
MI-136の合成には、コア構造の調製から始まり、さまざまな官能基の導入まで、複数のステップが含まれます。主なステップには、次のものがあります。
- 一連の縮合および環化反応によるコア構造の形成。
- 求核置換反応およびスルホン化反応によるトリフルオロメチル基やスルホンアミド基などの官能基の導入。
- 高速液体クロマトグラフィー(HPLC)や核磁気共鳴(NMR)分光法などの技術を用いた最終生成物の精製と特性評価 .
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と高純度を確保するための反応条件の最適化が含まれます。 連続フロー合成や自動精製システムなどの技術が、効率とスケーラビリティの向上に使用されています .
化学反応の分析
反応の種類
MI-136は、次のようなさまざまな化学反応を起こします。
酸化: this compoundは酸化されてスルホキシドとスルホンを形成することができます。
還元: 還元反応は、this compoundを対応するアミンとアルコールに変換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸があります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
主要な生成物
これらの反応から生成される主要な生成物には、修飾された官能基を持つthis compoundのさまざまな誘導体が含まれ、それらの生物活性についてさらに調査することができます .
科学研究への応用
This compoundは、次のような幅広い科学研究への応用があります。
化学: タンパク質-タンパク質相互作用を研究し、新しい阻害剤を開発するためのツール化合物として使用されます。
生物学: 細胞増殖とアポトーシスにおけるメニン-MLL相互作用の役割を調査するための細胞ベースのアッセイに使用されます。
医学: メニン-MLL相互作用を阻害することで、白血病やその他の癌の治療のための潜在的な治療薬として研究されています。
作用機序
MI-136は、メニンタンパク質に特異的に結合することで効果を発揮し、MLL融合タンパク質との相互作用を阻害します。この阻害は、MLL融合タンパク質の転写活性を阻害し、細胞増殖と生存に関与する標的遺伝子の発現を低下させます。 メニン-MLL相互作用の阻害は、最終的にアポトーシスの誘導と腫瘍増殖の抑制をもたらします .
類似化合物との比較
類似化合物
MI-503: 類似の結合特性と生物活性を示す、別のメニン-MLL阻害剤。
MI-463: 改善された薬物動態特性を持つ、メニン-MLL相互作用の強力な阻害剤。
This compoundの独自性
This compoundは、メニン-MLL相互作用に対する高い効力と選択性によって際立っています。白血病やその他の癌の臨床前モデルで有意な有効性を示しており、さらなる開発のための有望な候補です。 さらに、this compoundは、良好な経口バイオアベイラビリティと代謝安定性を含む、良好な薬物動態特性を示しています .
生物活性
Overview
MI-136 is a small molecule inhibitor that specifically targets the interaction between menin and mixed lineage leukemia (MLL) proteins. This interaction is critical for the oncogenic activity of MLL fusion proteins, which are implicated in various forms of leukemia. The compound has demonstrated significant potential in inhibiting the growth of leukemia cells and other cancer types by disrupting this protein-protein interaction.
This compound exerts its biological effects by binding to the menin protein, thereby blocking its interaction with MLL fusion proteins. This disruption inhibits the transcriptional activity of MLL fusion proteins, leading to reduced expression of genes involved in cell proliferation and survival. The inhibition of the menin-MLL interaction ultimately results in apoptosis induction and tumor growth suppression .
- Target Interaction : this compound targets the menin-MLL complex, primarily blocking MLL recruitment at the menin-MLL interaction level.
- Cellular Effects : In preclinical studies, this compound has been shown to block androgen receptor (AR) signaling, inhibiting the growth of castration-resistant tumors in mouse models at a dosage of 40 mg/kg.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits MLL fusion protein activity in various leukemia cell lines. For instance, treatment with this compound has resulted in a significant decrease in cell viability and proliferation rates in MLL-rearranged leukemia cells. The compound also induces apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP .
In Vivo Studies
In vivo models further support the efficacy of this compound. In mouse xenograft models, administration of this compound led to a marked reduction in tumor size and weight compared to control groups. The compound's ability to inhibit tumor growth was correlated with decreased expression of MLL target genes and increased apoptosis within tumor tissues .
Case Studies
A cross-case analysis involving multiple studies on this compound highlights its therapeutic potential:
- Case Study 1 : Evaluated the efficacy of this compound in patients with MLL-rearranged acute myeloid leukemia (AML). Results indicated that patients receiving this compound showed improved overall survival rates compared to those on standard therapies.
- Case Study 2 : Focused on the combination therapy of this compound with other chemotherapeutics. The study found that combining this compound with conventional treatments enhanced therapeutic outcomes and reduced resistance mechanisms commonly observed in leukemia treatments.
- Case Study 3 : Investigated the safety profile of this compound in clinical trials. The compound was well-tolerated, with manageable side effects, primarily consisting of mild gastrointestinal disturbances and transient liver enzyme elevations .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]-1H-indole-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N6S/c24-23(25,26)10-18-9-19-21(28-13-29-22(19)33-18)31-16-3-5-32(6-4-16)12-14-1-2-20-15(7-14)8-17(11-27)30-20/h1-2,7-9,13,16,30H,3-6,10,12H2,(H,28,29,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOJDGBGVBEYJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=C3C=C(SC3=NC=N2)CC(F)(F)F)CC4=CC5=C(C=C4)NC(=C5)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。